molecular formula C6H9NO2 B596100 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one CAS No. 1263285-61-5

4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one

Cat. No.: B596100
CAS No.: 1263285-61-5
M. Wt: 127.143
InChI Key: BMFGTQFZSUPXNV-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one is a carbobicyclic compound that features a bicyclo[3.1.0]hexane core structure. This compound is characterized by the presence of a hydroxymethyl group and an azabicyclo moiety, making it a unique and interesting subject for chemical research and industrial applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups such as the hydroxymethyl and azabicyclo moieties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve the use of halides and other nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one can be compared with other similar compounds such as 1-[(1S,2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)bicyclo[3.1.0]hexan-2-yl]thymine and 1-[(1S,3S,4R,5S)-3-hydroxy-4-(hydroxymethyl)bicyclo[3.1.0]hexan-1-yl]thymine . These compounds share a similar bicyclo[3.1.0]hexane core structure but differ in the position and nature of their substituents. The unique combination of functional groups in this compound gives it distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-2-5-3-1-4(3)6(9)7-5/h3-5,8H,1-2H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFGTQFZSUPXNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(=O)NC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30940248
Record name 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hex-2-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187742-07-0
Record name 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hex-2-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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